Semotiadil fumarate is derived from the synthesis of semotiadil, which is subsequently converted into its fumarate form. The compound has been studied extensively in pharmacological research due to its unique properties and potential applications in medicine and biology. It is classified under calcium channel antagonists, specifically those that exhibit vasoselectivity.
The synthesis of semotiadil fumarate involves several key steps:
The synthetic route generally requires careful control of reaction conditions, including temperature, solvent choice (often using dimethyl sulfoxide), and reaction time to ensure high yields and purity of the final product .
Semotiadil fumarate has a complex molecular structure characterized by:
The molecular structure has been analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, confirming the integrity and composition of the synthesized compound .
Semotiadil fumarate can undergo several chemical reactions that are critical for its functionality:
These reactions are essential for optimizing the compound's efficacy and safety profile in therapeutic applications .
The mechanism of action of semotiadil fumarate primarily involves its role as an agonist at the TRPC6 receptor. Upon binding to this receptor, it modulates calcium ion influx into cells, which can lead to various physiological effects such as vasodilation and neuroprotection. The compound's ability to selectively activate TRPC6 makes it a valuable candidate for further research into conditions where calcium signaling is disrupted.
Studies have indicated that semotiadil fumarate exhibits neuroprotective effects by reducing oxidative stress and inflammation, making it potentially beneficial in neurodegenerative diseases .
Semotiadil fumarate demonstrates several notable physical and chemical properties:
These properties are vital for understanding how semotiadil fumarate can be effectively utilized in scientific research and potential therapeutic applications .
Semotiadil fumarate has diverse applications across various fields:
Semotiadil fumarate ((+)-(R)-2-[5-methoxy-2-[3-[methyl-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-2H-1,4-benzothiazin-3(4H)-one hydrogen fumarate) is a benzothiazine-based calcium channel antagonist with the empirical formula C33H36N2O10S and a molecular weight of 652.71 g/mol [5] [7]. Its structure integrates a 1,4-benzothiazin-3-one core linked to a 3,4-methylenedioxyphenoxy moiety via an aminoalkoxy chain. This arrangement confers unique three-dimensional characteristics critical for receptor interaction, particularly the R-configuration at the chiral center influencing calcium channel binding affinity [4] [7]. The fumarate salt form enhances aqueous solubility and crystallinity, beneficial for pharmaceutical processing.
Table 1: Physicochemical Properties of Semotiadil Fumarate
Property | Value/Description |
---|---|
Molecular Formula | C33H36N2O10S |
Molecular Weight | 652.71 g/mol |
Chirality | R-enantiomer (Semotiadil) |
Solubility | Soluble in dimethyl sulfoxide; limited in water |
Primary Mechanism | Voltage-dependent L-type calcium channel blockade |
Storage Stability | Stable at room temperature (protected from light) |
Electrophysiological studies reveal that semotiadil inhibits L-type calcium currents (ICa) in vascular smooth muscle with an IC50 of 2.0 μM at a holding potential of -100 mV. This inhibition intensifies at depolarized potentials (-80 mV to -60 mV), indicating voltage-dependent inactivation—a trait shared with verapamil-like antagonists [2] [5]. The compound shifts voltage-dependent inactivation curves leftward and prolongs recovery from inactivation, suggesting preferential binding to inactivated channel states [5]. Notably, semotiadil dissolved in aqueous solvents exhibits enhanced potency compared to dimethyl sulfoxide solutions, hinting at solvent-dependent conformational effects [5].
The synthesis of semotiadil fumarate involves a multi-step sequence centered on constructing its benzothiazine pharmacophore. Key stages include:
Table 2: Key Semotiadil Derivatives and Structural Modifications
Derivative | Modification Site | Biological Implication |
---|---|---|
SD-3211 | Parent compound (R-enantiomer) | Vasoselective calcium blockade |
SD-3212 | S-enantiomer | Enhanced cardiac effects; antiarrhythmic activity |
M-3, M-4 | Demethylated metabolites | Altered elimination kinetics |
M-5, M-7 | Glucuronidated metabolites | Facilitated biliary excretion |
Derivatives like levosemotiadil (SD-3212, S-enantiomer) and metabolites (M-3, M-4, M-5, M-7) exhibit distinct pharmacological profiles. For example, glucuronidated metabolites (M-5, M-7) show enhanced biliary excretion due to increased hydrophilicity [4]. Structural-activity studies confirm that the methoxy group at the 5-position of the phenyl ring and the methylenedioxyphenoxy ethylamino side chain are critical for high-affinity vascular calcium channel binding [1] [6].
Semotiadil fumarate exists as enantiomers due to its chiral benzothiazine carbon:
Table 3: Hepatic Disposition Parameters of Semotiadil Enantiomers
Parameter | Semotiadil (R) | Levosemotiadil (S) | Significance |
---|---|---|---|
Elimination Rate | 0.38 ± 0.06 min⁻¹ | 0.21 ± 0.04 min⁻¹ | Faster R-enantiomer metabolism |
Hepatic Extraction | 97.8% | 92.5% | Higher R first-pass effect |
Fraction Unchanged | 1.88% | 8.99% | Greater S-enantiomer bioavailability |
Enantioselectivity profoundly impacts pharmacology:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7